molecular formula C17H25N3O3 B4890242 N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

Número de catálogo B4890242
Peso molecular: 319.4 g/mol
Clave InChI: PCRPQWBWRAXOFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, inflammation, and mood. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.

Mecanismo De Acción

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to increase levels of anandamide and 2-AG in the body, leading to potential therapeutic benefits. Anandamide has been shown to have analgesic, anxiolytic, and antidepressant effects, while 2-AG has been shown to have anti-inflammatory and neuroprotective effects. N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to increase levels of other fatty acid amides, such as oleamide and palmitoylethanolamide, which have potential therapeutic benefits as well.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, meaning it does not affect other enzymes in the body. It also has a long half-life, meaning it remains active in the body for a longer period of time. However, N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has some limitations as well. It is not water-soluble, meaning it must be dissolved in organic solvents such as ethanol or DMSO. It also has poor bioavailability, meaning it is not easily absorbed into the bloodstream.

Direcciones Futuras

There are several future directions for research on N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is its potential use in the treatment of addiction. N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to reduce drug-seeking behavior in animal models of addiction, and may have potential as a treatment for opioid addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have neuroprotective effects in animal models of these diseases, and may have potential as a disease-modifying therapy. Finally, there is interest in developing more potent and selective inhibitors of FAAH, which may have even greater therapeutic potential than N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide.

Métodos De Síntesis

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide was first synthesized by scientists at the University of Urbino in Italy in 2001. The synthesis method involves the reaction of 3,4-dimethylbenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethanediamine to form N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. The synthesis method has been optimized over the years to improve yield and purity.

Aplicaciones Científicas De Investigación

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been extensively studied for its potential therapeutic benefits. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical models. It has also been studied for its potential use in the treatment of addiction, obesity, and neurodegenerative diseases. N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been tested in animal models of pain, anxiety, and depression, and has shown promising results. Clinical trials in humans have not yet been conducted.

Propiedades

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13-4-5-15(12-14(13)2)19-17(22)16(21)18-6-3-7-20-8-10-23-11-9-20/h4-5,12H,3,6-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRPQWBWRAXOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.